Isoxazole-3-carboxamide

Vue d'ensemble

Description

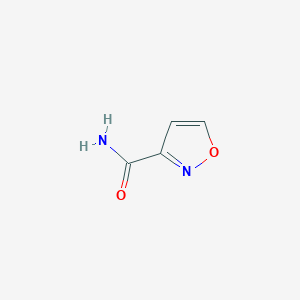

Isoxazole-3-carboxamide is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoxazole-3-carboxamide can be synthesized through various methods. One common approach involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali . Another method involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of metal-free synthetic routes has gained popularity due to their eco-friendly nature and reduced toxicity .

Analyse Des Réactions Chimiques

Types of Reactions

Isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Isoxazole derivatives can be oxidized to form oxazoles.

Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding amines.

Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Nucleophiles: Such as amines and thiols.

Major Products Formed

The major products formed from these reactions include oxazoles, amines, and various substituted isoxazole derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Isoxazole-3-carboxamide derivatives have shown significant potential in cancer therapy. Various studies highlight their mechanisms of action against different cancer types:

- COX Inhibition : A study by Vitale et al. (2014) developed new isoxazoles that selectively inhibit COX-1, demonstrating enhanced anticancer efficacy in ovarian cancer cell lines (OVCAR-3), where some compounds exhibited up to 20-fold increased potency compared to lead compounds .

- FLT3 Inhibition : Xu et al. (2015) synthesized N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT3 inhibitors, leading to complete tumor regression in xenograft models .

- Kinase Inhibition : Jiang et al. (2015) reported that certain isoxazole derivatives effectively inhibited c-Met, a receptor implicated in tumor growth and metastasis, showcasing IC50 values as low as 0.18 nM against lung squamous carcinoma .

Neuroprotective Effects

Isoxazole derivatives have demonstrated neuroprotective properties against neurodegenerative diseases:

- Mechanisms of Action : These compounds exhibit antioxidant activities and modulate neurotransmitter systems, which are crucial for neuronal survival and cognitive function improvement. They have shown promise in preclinical models for conditions like Alzheimer's and Parkinson's diseases .

Antiviral Applications

Recent advancements have highlighted the antiviral potential of this compound:

- Enterovirus Inhibition : An analog of pleconaril based on this compound has been developed, demonstrating potent inhibition against enteroviruses such as EV-D68 and Coxsackievirus B5, which are responsible for severe respiratory illnesses and hand-foot-mouth disease .

Antimicrobial Properties

Isoxazole derivatives also exhibit antimicrobial activities:

- Mechanism of Action : These compounds interfere with bacterial cell wall synthesis and disrupt nucleic acid metabolism, making them candidates for combating drug-resistant infections . Studies indicate that structural modifications can enhance their antimicrobial potency.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of isoxazole derivatives is critical for optimizing their pharmacological properties:

| Compound Type | Key Features | Activity |

|---|---|---|

| COX Inhibitors | Substituted amino groups | Enhanced selectivity and potency |

| FLT3 Inhibitors | N-(5-(tert-butyl)isoxazol-3-yl) moiety | Tumor regression in xenografts |

| c-Met Inhibitors | 3-amino-benzo[d]isoxazole structure | Potent inhibition with low IC50 |

Case Studies

- Antitumor Activity : Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles, which displayed significant cytotoxicity against colon cancer cells with an IC50 of 2.5 µg/mL, downregulating STAT3 expression .

- Neuroprotective Study : A study focusing on mitochondrial permeability transition pore (mtPTP) inhibitors showed that optimized isoxazole derivatives could increase calcium retention capacity in mitochondria, indicating potential therapeutic applications in muscular dystrophies .

Mécanisme D'action

The mechanism of action of isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives inhibit the cyclooxygenase (COX) enzyme, reducing the production of prostaglandins and exerting anti-inflammatory effects . Other derivatives may interact with different enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Isoxazole-3-carboxamide can be compared with other similar compounds, such as:

Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.

Parecoxib: A COX-2 inhibitor used for pain management.

These compounds share the isoxazole core structure but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .

Activité Biologique

Isoxazole-3-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.

Overview of this compound

Isoxazole derivatives, particularly this compound, are characterized by their unique five-membered ring structure containing both nitrogen and oxygen atoms. This structural feature contributes to their varied biological activities and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the promising anticancer properties of this compound derivatives. For instance, compounds synthesized from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.

Key Findings:

- Compounds 2d and 2e exhibited a notable delay in the G2/M phase of the cell cycle in Hep3B cells, similar to the effects observed with doxorubicin .

- Compound 2a was identified as a potent antioxidant agent with an IC50 value of , outperforming Trolox .

| Compound | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| 2d | Hep3B | Not specified | Induces apoptosis |

| 2e | Hep3B | Not specified | Induces apoptosis |

| 2a | MCF-7 | 7.8 | Antioxidant activity |

Antiviral Activity

This compound derivatives have also shown potential as antiviral agents. A notable study reported the efficacy of an this compound analog of pleconaril against Enterovirus-D68 (EV-D68) and Coxsackievirus B5 (CVB5). The compound displayed potent in vitro inhibition and demonstrated antiviral activity in mouse models .

Research Highlights:

- The compound exhibited an IC50 value against EV-D68 that indicates strong antiviral properties.

- Cryo-electron microscopy revealed that the compound binds effectively to the viral protein VP1, similar to pleconaril .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented through various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study:

A recent study investigated the neuroprotective effects of isoxazole derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce inflammation associated with conditions like Alzheimer's disease by targeting multiple pathways involved in neuronal damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of isoxazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the isoxazole ring significantly influence their pharmacological properties.

Key Observations:

Propriétés

IUPAC Name |

1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNGTHMKCTTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624048 | |

| Record name | 1,2-Oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29065-91-6 | |

| Record name | 1,2-Oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.